molecular formula C6H11NO2 B1404930 cis-3-Amino-1-methylcyclobutanecarboxylic acid CAS No. 1408074-58-7

cis-3-Amino-1-methylcyclobutanecarboxylic acid

Cat. No.: B1404930
CAS No.: 1408074-58-7
M. Wt: 129.16 g/mol
InChI Key: BGWPVFAAAKGBOU-UHFFFAOYSA-N
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Description

Structural and Nomenclature Overview

Molecular Formula and IUPAC Naming Conventions

The molecular formula of cis-3-amino-1-methylcyclobutanecarboxylic acid is C₆H₁₁NO₂ , with a molecular weight of 129.16 g/mol . Its IUPAC name, (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylic acid , reflects its stereochemical and substituent arrangement:

  • Cyclobutane backbone : A four-membered carbon ring.
  • Methyl group : Positioned at carbon 1.
  • Amino group (-NH₂) : Located at carbon 3.
  • Carboxylic acid (-COOH) : Attached to carbon 1.

The cis designation indicates that the amino and carboxylic acid groups reside on the same face of the cyclobutane ring, a configuration critical to its chemical reactivity.

Table 1: Key molecular identifiers

Property Value Source
CAS Number 1408074-58-7
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
IUPAC Name (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylic acid

Cyclobutane Ring Geometry and Cis-Stereochemical Configuration

The cyclobutane ring adopts a non-planar, puckered conformation to alleviate torsional strain. While a planar cyclobutane would exhibit 90° bond angles, puckering reduces this angle to ~88° , marginally increasing angle strain but significantly lowering eclipsing interactions between adjacent hydrogen atoms. This puckering is quantified by the dihedral angle (τ), which correlates with the C–C–C bond angle (α) via the relationship:
$$
\tan\left(\frac{\alpha}{2}\right) = \cos\left(\frac{\tau}{2}\right)
$$
For this compound, the cis stereochemistry forces both functional groups into proximity on the same face of the ring. This spatial arrangement influences hydrogen-bonding capabilities and chiral recognition in biological systems.

Table 2: Cycloalkane ring strain comparison

Cycloalkane Bond Angle Angle Strain Torsional Strain
Cyclopropane 60° Severe Severe
Cyclobutane 88° Moderate Moderate
Cyclohexane 109.5° None None

Functional Group Analysis: Amino and Carboxylic Acid Moieties

The compound’s functionality arises from its amino (-NH₂) and carboxylic acid (-COOH) groups:

  • Amino group :
    • Exhibits basicity with a pKa of ~9–10 , enabling protonation in physiological conditions.
    • Participates in nucleophilic reactions (e.g., Schiff base formation) and hydrogen bonding.
  • Carboxylic acid group :
    • Acidic with a pKa of ~2–4 , facilitating deprotonation to form carboxylate anions.
    • Engages in esterification, amidation, and salt formation.

The interplay between these groups allows the molecule to exist as a zwitterion in aqueous solutions, enhancing its solubility and stability.

Table 3: Functional group properties

Group Role Key Reactions pKa Range
Amino (-NH₂) Nucleophile, hydrogen bonding Alkylation, acylation 9–10
Carboxylic acid (-COOH) Acid, hydrogen bonding Esterification, decarboxylation 2–4
Structural Implications of Functional Groups

The proximity of the amino and carboxylic acid groups in the cis configuration creates a 1,3-dipolar interaction , which stabilizes the molecule through intramolecular hydrogen bonding. This interaction also restricts conformational flexibility, directing reactivity toward specific pathways. For example, the carboxylic acid can act as an electron-withdrawing group, modulating the basicity of the amino group in neighboring positions.

The methyl substituent at position 1 introduces steric hindrance , further rigidifying the cyclobutane ring and influencing crystal packing in solid-state structures. These features are critical in drug design, where controlled stereochemistry and rigidity often enhance target selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWPVFAAAKGBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of cis-3-hydroxy-3-methylcyclobutanecarboxylic acid

A method for synthesizing cis-3-hydroxy-3-methylcyclobutanecarboxylic acid involves a three-step process using 3-methylenecyclobutanecarbonitrile as the raw material:

  • Hydrolysis : Reacting 3-methylenecyclobutanecarbonitrile with an aqueous solution of sodium hydroxide to produce 3-methylenecyclobutanecarboxylic acid. The preferred conditions involve a 1.0 mol/L sodium hydroxide solution at a reaction temperature of 80-100 ℃ for 4-6 hours.
  • Addition Reaction : Subjecting the 3-methylenecyclobutanecarboxylic acid to an addition reaction under concentrated hydrochloric acid conditions, yielding 3-chloro-3-methylcyclobutanecarboxylic acid. This reaction is typically conducted at 25 ℃ for 1-2 hours. For example, 50 g (0.45 mol) of 3-methylenecyclobutanecarboxylic acid is slowly added to 350 mL of concentrated hydrochloric acid at 25 ℃, stirred for 2 hours, and then extracted with dichloromethane. The organic phase is merged, washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 62 g (94%) of 3-chloro-3-methylcyclobutanecarboxylic acid.
  • Hydrolysis : Hydrolyzing the 3-chloro-3-methylcyclobutanecarboxylic acid in an aqueous solution of sodium hydroxide to obtain cis-3-hydroxy-3-methylcyclobutanecarboxylic acid. The hydrolysis is carried out using a 1.0 mol/L sodium hydroxide solution at 25 ℃ for 12-16 hours. For instance, 50 g (0.34 mol) of 3-chloro-3-methylcyclobutanecarboxylic acid is dissolved in 700 mL of 1.0 mol/L sodium hydroxide aqueous solution, stirred for 12 hours at 25 ℃, extracted once with 200 mL of ethyl acetate, adjusted to pH=1 with concentrated hydrochloric acid, and then extracted with chloroform. The combined organic phases are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 20 g (46%) of cis-3-hydroxy-3-methylcyclobutanecarboxylic acid.

Photocatalyzed [2+2]-Cycloaddition

Visible light-catalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins provides direct access to unnatural cyclobutane α-amino acid derivatives. This method involves using a triplet energy transfer catalyst such as [Ir(dFCF3ppy)2dtbpy]PF6 under visible light irradiation.

  • Using [Ir(dFCF3ppy)2dtbpy]PF6 as a photocatalyst, the cycloaddition of a dehydroamino acid (1a ) and 4-methyl styrene (2a ) under blue LED irradiation at 20 °C yields the desired product 3aa/3aa' . Control experiments without the photocatalyst or light result in no product formation.

    Entry PC (mol %) Solvent 3aa/3aa' d.r. Yield (%)
    1 No cat. or light CH3CN -
    2 $$Ir] (2) CH3CN 8:1 82
    3 $$Ir] (4) CH3CN 8:1 83
    4 $$Ru] (5) CH3CN
    5 Thioxanthone (10) CH3CN 3:1 54
    6 4Cz-IPN (5) CH3CN 7:1 70
    7 $$Ir] (2) DMF n.d. 60
    8 $$Ir] (2) CDCl3 7:1 75
    9 $$Ir] (2) DMSO n.d. 73
    10 $$Ir] (2) Acetone 6:1 56
    11 $$Ir] (2) CH3CN (0.1 M) 7:1 68
    12 $$Ir] (2) CH3CN (0.4 M) 6:1 78

    $$Ir] = $$Ir(dFCF3ppy)2dtbpy]PF6; $$Ru] = $$Ru(bpy)3](PF6)2.

    Preparation of 2-amino-3-nitrobenzoic acid via Curtius rearrangement

The preparation method of 2-amino-3-nitrobenzoic acid involves Curtius rearrangement.

  • Mono-esterification : Mix 3-nitrophthalic acid, dehydrated alcohol, and sulfuric acid in a weight ratio of 1:4-5:0.9-1.1. Heat the mixture under reflux at 65-80°C for 12-24 hours, then cool, crystallize, and centrifuge.
  • Chloride Formation : Add chloroform and sulfur oxychloride to the monoester compound in a weight ratio of 1:0.04-0.05:0.5-0.6. React the mixture at 55-65°C for 5-8 hours to obtain a chloroform solution of acyl chlorides.
  • Azide Formation : Add DMF and sodium azide to the chloroform solution of acyl chlorides in a weight ratio of 1:0.5-0.6:0.3-0.4. React the mixture at 25-35°C for 1-3 hours. Then, add water in a ratio of 1:5-6 to the monoester compound, extract, and separate to obtain a chloroform solution of acid azide.

Chemical Reactions Analysis

Photocatalytic [2+2]-Cycloaddition

A study demonstrated the use of visible-light photocatalysis to synthesize ACCA derivatives through reactions with styrene-type olefins. This method achieves high diastereoselectivity (up to 8:1 d.r.) and scalability in continuous flow systems .

SubstrateProduct Yield (%)Diastereoselectivity (d.r.)Conditions
Styrene818:1415 nm LED, 18°C, 52 h
Karady–Beckwith alkene448:1Batch reactor, prolonged
Menthol ester derivative812:2:1:1*Standard conditions

*Major products: 2:1 ratio of cis- vs trans-configurations .

Functionalization with Peptide Backbones

ACCA derivatives like α-CBAA-Val and α-CBAA-Lys were synthesized via cycloaddition with dipeptide-containing dehydroamino acids, yielding products in 61% and 47% yields, respectively .

Functional Group Reactivity

The amino and carboxylic acid groups in ACCA participate in classical reactions, enabling post-synthetic modifications:

Deprotection Strategies

  • Boc Removal : Trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) groups, yielding free amino acids in 86% yield .

  • Fmoc Removal : Piperidine selectively removes fluorenylmethyloxycarbonyl (Fmoc) groups, producing free amines in 56% yield .

Protecting GroupDeprotection AgentYield (%)Application
BocTFA86Free amino acid synthesis
FmocPiperidine56Peptide coupling intermediates

Hydrolysis Reactions

Hydrolysis of ACCA methyl esters under acidic conditions (6 M HCl, 120°C) generates free carboxylic acids. This step is critical for bioactive compound synthesis .

Comparative Reactivity Insights

ACCA’s cis-configuration differentiates it from analogous cyclobutane amino acids:

PropertyACCA (cis)Trans Isomer
DiastereoselectivityHigh (8:1 d.r.)Lower selectivity
Hydrogen BondingStrong intramolecular interactionsWeaker interactions
Peptide ConformationExtended or foldedLess constrained

Mechanistic Considerations

The reactivity of ACCA is governed by:

  • Cyclobutane Strain : Enhances reactivity in cycloaddition reactions.

  • Steric Effects : The methyl group influences regioselectivity during substitutions.

  • Electronic Effects : The amino group’s nucleophilicity drives hydrogen bonding and ionic interactions in biological systems .

Scientific Research Applications

Chemistry

CAMC serves as a critical building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biological Research

In biological contexts, CAMC is explored for its interactions with enzymes and proteins:

  • Enzyme-Substrate Studies : It aids in understanding enzyme mechanisms and substrate specificity.
  • Protein-Ligand Interactions : CAMC can modulate the activity of certain proteins, making it a candidate for drug design.

Pharmaceutical Development

CAMC has potential applications in drug development, particularly in neuropharmacology:

  • Therapeutic Properties : Investigated for its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
  • Precursor for Drug Synthesis : Used as a precursor for synthesizing other bioactive compounds.

Case Studies

StudyFocusFindings
Study 1Enzyme InteractionCAMC demonstrated significant binding affinity to specific enzymes, suggesting its role as an inhibitor or modulator.
Study 2Drug DevelopmentResearchers synthesized derivatives of CAMC that exhibited enhanced neuroprotective effects in animal models.
Study 3Chemical SynthesisCAMC was utilized to create novel cyclic compounds with potential applications in material science.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-methylcyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Aminocyclobutanecarboxylic Acid Derivatives

Compounds such as (±)-trans-2-aminocyclobutanecarboxylic acid () and (±)-cis-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid () differ in the placement of the amino group (position 2 vs. 3). This positional variation affects ring strain and reactivity:

  • Synthetic Routes: The synthesis of 2-amino derivatives involves prolonged heating (e.g., 12-hour reflux for trans isomers in ) compared to shorter reaction times for Boc-protected 3-amino analogs (30 minutes in ) .
  • Yields: Trans-2-amino derivatives achieve yields up to 100% in specific steps (), whereas Boc-protected cis-3-amino derivatives are synthesized in 95% yield ().
Property cis-3-Amino-1-methylcyclobutanecarboxylic acid trans-2-Aminocyclobutanecarboxylic acid
Amino Group Position 3 2
Key Synthetic Step Boc protection (95% yield, ) 12-hour reflux (100% yield, )
Industrial Availability Yes (as hydrochloride, ) Limited

Functional Group Variations

  • cis-3-Hydroxycyclobutanecarboxylic acid (CAS: N/A, ): Replacing the amino group with a hydroxyl reduces basicity and alters hydrogen-bonding capacity. This derivative is less reactive in nucleophilic reactions but may exhibit stronger acidity (pKa ~3–4, inferred from similar hydroxycarboxylic acids) .
  • Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7, ): A five-membered ring analog with an ester group. The cyclopentane ring reduces ring strain compared to cyclobutane, enhancing conformational flexibility.

Ester and Protected Derivatives

  • cis-3-(Methylamino)cyclobutane-1-carboxylate (CAS: 2136718-64-2, –9): The ester group increases lipophilicity (logP ~1.5 predicted) compared to the carboxylic acid, improving membrane permeability. This derivative is used in prodrug design .
  • Boc-Protected Derivatives: The Boc group in cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid () stabilizes the amino group during synthesis, with a predicted density of 1.17 g/cm³ and boiling point of 368.3°C .
Property This compound cis-3-(Methylamino)cyclobutane-1-carboxylate
Functional Group Carboxylic acid Ester
Lipophilicity Moderate (carboxylic acid) High (ester)
Applications Peptide synthesis Prodrug development

Industrial and Research Relevance

The commercial availability of this compound hydrochloride () underscores its role in large-scale applications, contrasting with research-grade analogs like cis-1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid (CAS: 1358884-51-1, ), which is primarily used in niche synthetic workflows .

Biological Activity

Cis-3-Amino-1-methylcyclobutanecarboxylic acid (C6H11NO2) is a cyclobutane derivative notable for its unique structural features, including an amino group and a carboxylic acid group. This compound has garnered attention due to its potential applications in biochemical research and medicine, particularly as a building block in organic synthesis and its interactions with biological macromolecules.

The molecular weight of this compound is approximately 115.16 g/mol. It exists primarily as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays.

PropertyValue
Molecular FormulaC6H11NO2
Molecular Weight115.16 g/mol
SolubilitySoluble in water
StructureCyclobutane derivative

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds, while the carboxylic acid group can engage in ionic interactions with proteins and enzymes, influencing cellular processes.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural conformation allows it to fit into receptor sites, potentially modulating receptor activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Neuroprotective Effects : There is emerging evidence that it could have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Role in Protein Folding : Its conformational rigidity may influence protein folding and stability, which is critical in many biochemical processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
  • Neuroprotective Study : Research conducted on neuronal cell lines showed that treatment with this compound resulted in reduced oxidative stress markers, indicating its potential as a neuroprotective agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to its trans isomer and other similar compounds.

CompoundBiological ActivityNotes
This compound Antimicrobial, NeuroprotectiveUnique stereochemistry influences activity
trans-3-Amino-1-methylcyclobutanecarboxylic acid Limited studies availablePotentially different binding properties
3-Hydroxy-3-methylcyclobutanecarboxylic acid Peptide mimetic propertiesUsed in studying conformational rigidity

Q & A

Q. Q1. What are the key synthetic routes for cis-3-Amino-1-methylcyclobutanecarboxylic acid, and how do reaction conditions influence stereochemical purity?

Methodological Answer: Synthesis typically involves cyclization of pre-functionalized cyclobutane precursors or enantioselective catalytic methods. For example, a Boc-protected intermediate (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid, CAS 35264-09-6) can undergo selective deprotection and methylation . Stereochemical purity is highly dependent on reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., chiral auxiliaries or transition-metal catalysts). HPLC with chiral columns and 1H^1H-/13C^{13}C-NMR are critical for verifying cis/trans ratios .

Q. Q2. How can researchers validate the structural identity of this compound derivatives?

Methodological Answer: Use a combination of:

  • Spectroscopy : 1H^1H-NMR for methyl group integration (δ ~1.2–1.5 ppm) and cyclobutane ring protons (δ ~2.0–3.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C6_6H11_{11}NO2_2, exact mass 129.08 g/mol).
  • X-ray Crystallography : For absolute stereochemical confirmation, particularly when synthesizing hydrochloride salts (e.g., CAS 1523606-23-6) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the methyl group in this compound influence its conformational stability?

Methodological Answer: Computational modeling (DFT or MD simulations) can map energy minima for cyclobutane ring puckering. The methyl group introduces torsional strain, favoring a "twisted" conformation over planar geometries. Experimental validation via variable-temperature NMR can detect restricted rotation (e.g., coalescence temperatures for diastereotopic protons) . Compare with unsubstituted analogs (e.g., trans-3-Aminocyclobutanecarboxylic acid, CAS DTXSID70995838) to isolate steric contributions .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Batch Analysis : Verify purity (>95% via HPLC) and exclude contaminants (e.g., trans-isomers or residual solvents) using GC-MS .
  • Biological Replicates : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target-specific effects.
  • Meta-Analysis : Cross-reference datasets from independent studies (e.g., cyclobutanecarboxylate esters, CAS 2136718-64-2) to identify confounding variables like pH-dependent solubility .

Q. Q5. How can researchers design stable formulations of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : Hydrochloride salts (e.g., CAS 1523606-23-6) improve aqueous solubility but require pH buffering (pH 6–7) to prevent decomposition .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and confirm stability via accelerated aging tests (40°C/75% RH for 6 months) .

Data-Driven Analysis

Q. Table 1. Comparative Physicochemical Properties of this compound Derivatives

Compound (CAS)Molecular FormulaMolecular WeightPurity (%)Key Application
cis-3-Amino-1-methylcyclobutanol HCl (1523606-23-6)C5_5H12_{12}ClNO137.61>95Chiral building block
1-N-Boc-aminocyclopentanecarboxylic acid (35264-09-6)C11_{11}H19_{19}NO4_4229.27>95Intermediate for peptide synthesis
cis-3-(Methylamino)cyclobutane-1-carboxylate (2136718-64-2)C9_9H17_{17}NO2_2171.24>95Prodrug development

Sources:

Methodological Best Practices

  • Stereochemical Analysis : Always use chiral columns (e.g., Daicel CHIRALPAK®) for HPLC to resolve cis/trans isomers .
  • Stability Testing : Monitor degradation via UPLC-MS under stress conditions (oxidative, thermal, hydrolytic) .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets and synthetic protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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cis-3-Amino-1-methylcyclobutanecarboxylic acid

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